6-Chloro-8-methylimidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. This compound is characterized by a fused bicyclic structure, which includes both imidazole and pyrazine rings. The presence of chlorine and methyl groups at specific positions on the ring system imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methylimidazo[1,2-A]pyrazine typically involves multi-step reactions. One common method includes the condensation of appropriate precursors, such as chloroacetyl chloride and methylamine, followed by cyclization reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-8-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives.
Scientific Research Applications
6-Chloro-8-methylimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidine: Contains a pyrimidine ring and is known for its applications in medicinal chemistry.
Imidazo[1,2-A]pyrazine Derivatives: Various derivatives with different substituents at the 2, 6, and 8 positions.
Uniqueness: 6-Chloro-8-methylimidazo[1,2-A]pyrazine is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-8-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3 |
InChI Key |
SIIKZVBHTYPVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN2C1=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.